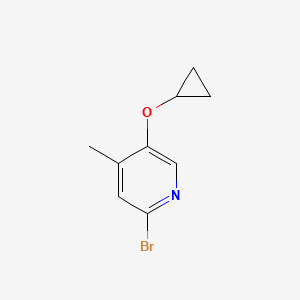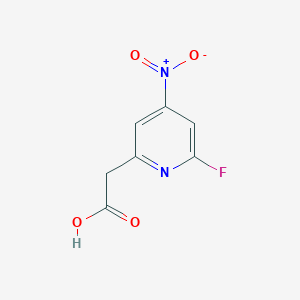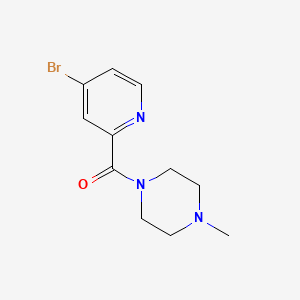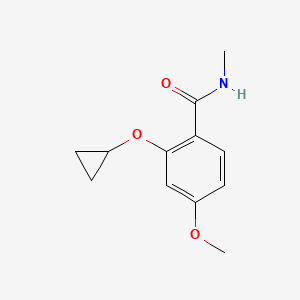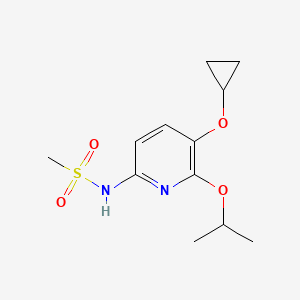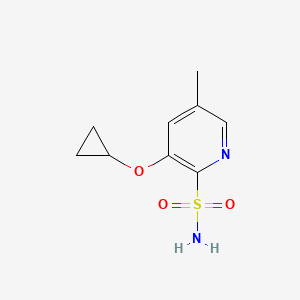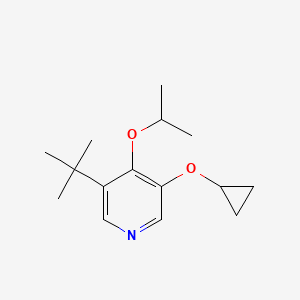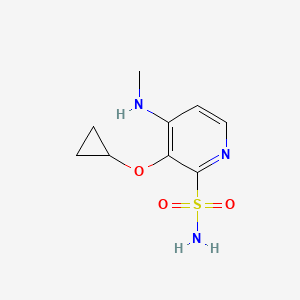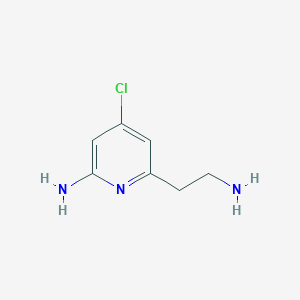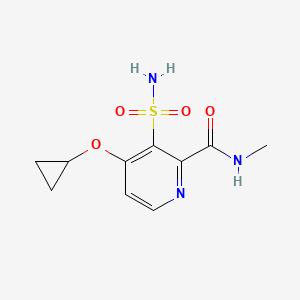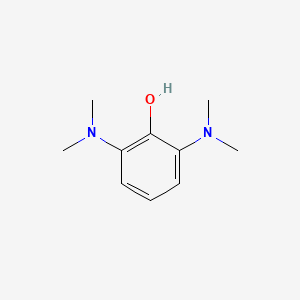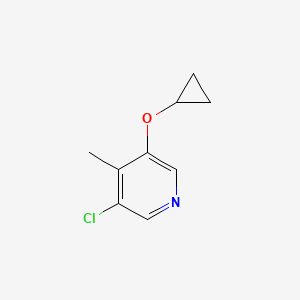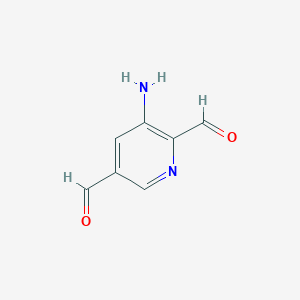
3-Aminopyridine-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, featuring amino and aldehyde functional groups at the 3rd and 2nd, 5th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminopyridine to form 2,5-dibromopyridine, followed by a Sandmeyer reaction to introduce the aldehyde groups . The reaction conditions often involve the use of bromine in polar protic solvents like water or ethanol, and the Sandmeyer reaction is carried out using diazonium salts in the presence of bromine .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 3-Aminopyridine-2,5-dimethanol.
Substitution: Various substituted aminopyridine derivatives.
Applications De Recherche Scientifique
3-Aminopyridine-2,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Aminopyridine-2,5-dicarbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde groups can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminopyridine-3-carboxylic acid imidazolide
- 6-Aminopyridine-3-carboxylic acid imidazolide
- 2-Aminopyridine-3-carboxylic acid imidazolide
Uniqueness
3-Aminopyridine-2,5-dicarbaldehyde is unique due to the presence of both amino and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-4H,8H2 |
Clé InChI |
OICWZNWWORFHGM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1N)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


